REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])(C)[CH2:5]C(C)=C1.[OH:11]O.[OH-].[Na+].[CH:15]([OH:18])([CH3:17])[CH3:16]>>[CH3:5][C:6]([CH3:8])([CH2:16][C:15](=[O:18])[CH3:17])[CH2:9][C:2]([OH:1])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
730 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
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Type
|
CUSTOM
|
Details
|
while stirring for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to maintain
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction below 20° C.
|
Type
|
TEMPERATURE
|
Details
|
cooling with an ice-water bath
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Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
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EXTRACTION
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Details
|
The reaction mixture is extracted once with isopropyl ether (200 ml)
|
Type
|
ADDITION
|
Details
|
then treated with sodium bisulfite (40 g)
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted twice with methylene chloride (200 ml)
|
Type
|
CUSTOM
|
Details
|
stripped under vacuum at 40° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)(CC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |